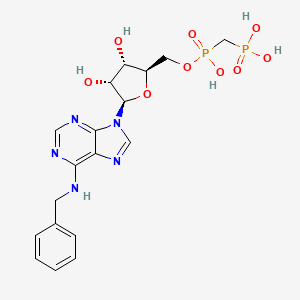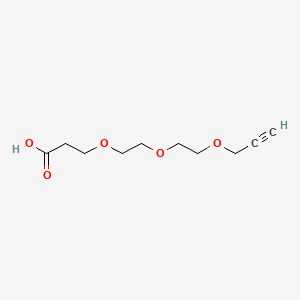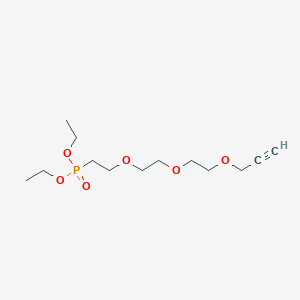
PSB-12379
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dieses Enzym ist an der Umwandlung von Adenosinmonophosphat zu Adenosin beteiligt, einem Prozess, der eine bedeutende Rolle bei verschiedenen physiologischen und pathologischen Zuständen spielt, einschließlich Krebs und Immunreaktionen .
2. Herstellungsmethoden
Synthetische Wege und Reaktionsbedingungen: PSB-12379 wird aus dem ADP-Analogon α,β-Methylen-ADP synthetisiert.
Industrielle Produktionsmethoden: Die industrielle Produktion von this compound beinhaltet die großtechnische Synthese unter Verwendung ähnlicher synthetischer Wege wie oben beschrieben. Die Verbindung wird typischerweise in fester Form hergestellt und kann in Wasser oder Dimethylsulfoxid gelöst werden, um in verschiedenen Anwendungen eingesetzt zu werden .
Wissenschaftliche Forschungsanwendungen
PSB-12379 hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Wird als Werkzeugverbindung eingesetzt, um die Inhibition von Ecto-5'-Nukleotidase und ihre Auswirkungen auf die Adenosinproduktion zu untersuchen
Biologie: Wird in der Forschung eingesetzt, um die Rolle von Adenosin in verschiedenen biologischen Prozessen zu verstehen, einschließlich Immunreaktionen und Entzündungen
Medizin: Wird auf seine potenziellen therapeutischen Anwendungen in der Krebs-Immuntherapie untersucht, wo es die Immunantwort gegen Tumoren durch Hemmung der Produktion des immunsuppressiven Adenosins verstärken kann
Industrie: Wird bei der Entwicklung neuer Medikamente eingesetzt, die auf Ecto-5'-Nukleotidase für verschiedene Krankheiten abzielen
5. Wirkmechanismus
This compound entfaltet seine Wirkung, indem es die Bindungsstelle des CD73-Substrats besetzt. Die Diphosphonat-Kette von this compound bindet zwischen zwei Zinkionen und bildet elektrostatische Wechselwirkungen. Die α-Phosphonatgruppe bildet Wasserstoffbrückenbindungen mit Asparagin 245, Arginin 354 und Arginin 395, während die β-Phosphonatgruppe mit Asparagin 117, Histidin 118 und Arginin 395 interagiert. Die Ribose-Hydroxylgruppen bilden zusätzliche Wechselwirkungen mit Arginin 354, Arginin 395 und Asparaginsäure 506 .
Wirkmechanismus
Target of Action
PSB-12379, also known as this compound disodium, is a potent and selective inhibitor of Ecto-5’-Nucleotidase (CD73) . CD73 is an enzyme that plays a crucial role in the purinergic signaling pathway by converting adenosine monophosphate (AMP) to adenosine .
Mode of Action
This compound interacts with CD73, blocking its activity and thereby preventing the conversion of AMP to adenosine . This inhibition disrupts the normal functioning of the purinergic signaling pathway .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the purinergic signaling pathway . By inhibiting CD73, this compound prevents the production of adenosine from AMP, disrupting the signaling processes that rely on this conversion .
Result of Action
The inhibition of CD73 by this compound leads to a decrease in the production of adenosine from AMP . This disruption in adenosine production can have various molecular and cellular effects, depending on the specific physiological context. For instance, in the context of cancer immunotherapy, reducing adenosine production can enhance anti-tumor immune responses .
Biochemische Analyse
Biochemical Properties
PSB-12379 disodium plays a significant role in biochemical reactions by inhibiting the activity of Ecto-5’-Nucleotidase (CD73). This enzyme is involved in the conversion of AMP to adenosine . By inhibiting CD73, this compound disodium prevents this conversion, thereby affecting the levels of adenosine in the body .
Cellular Effects
The inhibition of CD73 by this compound disodium can have profound effects on various types of cells and cellular processes. By preventing the conversion of AMP to adenosine, it can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound disodium exerts its effects by binding to the active site of the CD73 enzyme, thereby inhibiting its activity. This prevents the conversion of AMP to adenosine, leading to changes in gene expression and cellular metabolism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound disodium can change over time. For instance, only a small percentage (<23%) of this compound is metabolized under applied conditions, while >77% of the compounds are recovered unchanged after a long incubation for 8 hours .
Metabolic Pathways
This compound disodium is involved in the metabolic pathway that converts AMP to adenosine. By inhibiting CD73, it affects this metabolic pathway and potentially influences metabolic flux or metabolite levels .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: PSB-12379 is synthesized from the ADP analogue α,β-methylene-ADP.
Industrial Production Methods: The industrial production of this compound involves large-scale synthesis using similar synthetic routes as described above. The compound is typically produced in a solid form and can be dissolved in water or dimethyl sulfoxide for use in various applications .
Analyse Chemischer Reaktionen
Reaktionstypen: PSB-12379 unterliegt einer hydrolytischen Spaltung der glykosidischen Bindung, einer typischen Phase-I-Reaktion von Nukleosiden und Nukleotiden . Diese Reaktion wird als der Hauptmetabolismusweg für die Verbindung beobachtet.
Häufige Reagenzien und Bedingungen: Die hydrolytische Spaltungsreaktion erfolgt typischerweise unter physiologischen Bedingungen, wobei Enzyme wie Nukleosidasen den Prozess katalysieren .
Hauptprodukte: Das Hauptprodukt, das aus der hydrolytischen Spaltung von this compound gebildet wird, ist das entsprechende Nukleosidmonophosphat .
Vergleich Mit ähnlichen Verbindungen
PSB-12379 wird mit anderen Nukleotid-Analoga wie ARL67156 und seinen Derivaten verglichen. Diese Verbindungen hemmen ebenfalls Ecto-5'-Nukleotidase, unterscheiden sich aber in ihren Bindungsaffinitäten und Selektivitäten . This compound ist aufgrund seiner hohen Selektivität und Potenz einzigartig, mit Hemmkonstanten (K_i) von 2,21 Nanomolar für humanes CD73 und 9,03 Nanomolar für Ratten-CD73 .
Ähnliche Verbindungen:
- ARL67156
- α,β-Methylen-ADP
- Andere Nukleotid-Analoga, die auf Ecto-5'-Nukleotidase abzielen .
Eigenschaften
IUPAC Name |
[[(2R,3S,4R,5R)-5-[6-(benzylamino)purin-9-yl]-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]methylphosphonic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N5O9P2/c24-14-12(7-31-34(29,30)10-33(26,27)28)32-18(15(14)25)23-9-22-13-16(20-8-21-17(13)23)19-6-11-4-2-1-3-5-11/h1-5,8-9,12,14-15,18,24-25H,6-7,10H2,(H,29,30)(H,19,20,21)(H2,26,27,28)/t12-,14-,15-,18-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMBYYIJBPDWQFF-SCFUHWHPSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=C3C(=NC=N2)N(C=N3)C4C(C(C(O4)COP(=O)(CP(=O)(O)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CNC2=C3C(=NC=N2)N(C=N3)[C@H]4[C@@H]([C@@H]([C@H](O4)COP(=O)(CP(=O)(O)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N5O9P2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
515.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: How does PSB-12379 interact with its target and what are the downstream effects?
A: this compound is a potent and selective inhibitor of the enzyme ecto-5'-nucleotidase (eN, CD73) [, , , ]. This enzyme catalyzes the hydrolysis of extracellular adenosine monophosphate (AMP) to adenosine. By inhibiting CD73, this compound prevents the generation of adenosine in the extracellular space. Adenosine is known to have immunosuppressive, pro-angiogenic, and pro-metastatic effects, particularly within the tumor microenvironment. Therefore, inhibiting its production with this compound is suggested as a potential therapeutic strategy for cancer treatment [, ].
Q2: What is the structural basis for the high potency of this compound towards CD73?
A: X-ray crystallography studies revealed that the high affinity of this compound for CD73 is due to key interactions within the enzyme's active site []. The phosphonomethylphosphonic acid moiety of this compound mimics the phosphate groups of the natural substrate (AMP) and interacts with residues in the catalytic pocket. Additionally, the benzyl group at the N6 position of the adenine ring forms favorable hydrophobic interactions with a specific hydrophobic pocket in CD73, further enhancing the binding affinity [].
Q3: Has the structure of this compound been modified to further improve its potency?
A: Yes, structure-activity relationship (SAR) studies based on the this compound scaffold have explored modifications to improve its potency and other characteristics [, , ]. For instance, introducing a chlorine atom in the para position of the benzyl group (resulting in compound PSB-12441) led to a slight improvement in potency []. Additionally, fluorescently labeled derivatives of this compound, such as PSB-19416 and PSB-18332, have been synthesized by attaching fluorescein to the benzyl group via different linkers. These fluorescent probes retain high affinity for CD73 and can be used for biological studies and drug screening []. Further modifications guided by the co-crystal structure of this compound with CD73 led to the development of PSB-12489, a subnanomolar inhibitor with improved potency compared to the parent compound [].
Q4: What are the limitations of current in vitro CD73 inhibitor assays using compounds like this compound?
A: One study highlighted a discrepancy between the in vitro and ex vivo effects of this compound []. While this compound showed no inhibitory effect on CD73 activity in standard in vitro enzyme assays, it exhibited a significant effect in ex vivo experiments using isolated, paced guinea pig left atria. This discrepancy was attributed to the lipophilic nature of this compound and the fact that CD73 is a membrane-bound enzyme. It was suggested that in the in vitro assays, where CD73 is dissolved in a water-based solution, this compound might partition into the lipid membrane, making it less available to interact with the enzyme []. This finding emphasizes the importance of considering the physicochemical properties of inhibitors and the assay conditions when interpreting in vitro data.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[2-(2-Propynyloxy)ethoxy]ethylamine](/img/structure/B610227.png)










